3-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine
Description
3-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is a heterocyclic compound featuring a fused triazolo-diazepine core with a pyrrolidine-containing ethoxymethyl substituent. The compound is synthesized via tandem [3 + 2] cycloaddition reactions, as described in recent multicomponent synthetic strategies that enable efficient construction of polycyclic frameworks .
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxymethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-2-6-17(5-1)8-9-19-11-12-13-10-14-4-3-7-18(13)16-15-12/h14H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLTDQLONSXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCC2=C3CNCCCN3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine (CAS Number: 1422063-47-5) is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazolo-diazepine core with a pyrrolidine substituent. The molecular formula is , and it has a molecular weight of 265.35 g/mol. The significance of its structure lies in the potential interaction with various biological targets due to the presence of multiple functional groups.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several key areas of interest:
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against flaviviruses such as Zika and dengue. For example, related pyrazine derivatives have shown IC50 values as low as 130 nM against Zika virus protease . While specific data on our compound is limited, its structural similarity suggests potential antiviral applications.
- CNS Activity : The presence of the pyrrolidine moiety often correlates with central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroprotection .
Antiviral Studies
A study focusing on the structure-activity relationship (SAR) of related compounds indicated that modifications in the side chains could enhance antiviral efficacy. For instance, compounds with specific substitutions exhibited significant inhibitory effects against viral replication in cellular models . Although direct studies on our compound are lacking, these findings may guide future investigations.
Neuroprotective Potential
Research on pyrrolidine derivatives has highlighted their neuroprotective effects. For example:
- A series of pyrrolidine-based compounds were shown to protect neuronal cells from oxidative stress and calcium overload . This suggests that our compound could be explored for similar neuroprotective properties.
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of new compounds. Future studies should focus on:
- Cell Viability Assays : To assess cytotoxicity.
- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antiviral | Pyrazine derivatives | 130 nM | Effective against Zika virus protease |
| Neuroprotective | Pyrrolidine derivatives | Varies | Protects against oxidative stress |
| Cytotoxicity | Various | TBD | Requires further investigation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine are compared below with analogous compounds from the literature.
Table 1: Structural and Functional Comparison
Key Findings
Core Scaffold Diversity :
- The target compound’s triazolo[1,5-a][1,4]diazepine core is distinct from the more common triazolopyrimidines (e.g., ) and imidazopyridines (e.g., ). The diazepine ring may confer enhanced CNS permeability compared to pyrimidine-based analogs .
- Bis-triazole scaffolds (e.g., compound 5a in ) exhibit structural complexity but lack the pyrrolidine substituent, which in the target compound could modulate receptor binding or solubility .
This contrasts with JIS (), which features a rigid naphthylmethyl group and piperidine, likely favoring hydrophobic interactions . Chiral centers in triazolopyrimidine derivatives () improve herbicidal activity, suggesting that stereochemistry in the target compound’s pyrrolidine group may similarly influence efficacy .
Synthetic Accessibility :
- The target compound’s synthesis via tandem cycloadditions () offers efficiency advantages over stepwise approaches (e.g., ’s one-pot reaction). However, scalability data are lacking compared to well-documented methods for triazolopyrimidines .
In contrast, triazolopyrimidines () show herbicidal activity, highlighting scaffold-dependent functional divergence .
Preparation Methods
Core Heterocyclic Framework Construction
The 5,6,7,8-tetrahydro-4H-[1, diazepine scaffold serves as the foundational structure for this compound. As demonstrated in analogous syntheses, o-phenylenediamine derivatives undergo cyclo-condensation with electrophilic reagents to form seven-membered diazepine rings . For instance, reacting o-phenylenediamine (1 ) with amidinium salts under basic conditions yields benzodiazepine intermediates . Adapting this approach, ethane-1,2-diamine can be treated with carbonyl equivalents (e.g., carbonyldiimidazole) to generate the diazepine core through intramolecular cyclization .
Table 1: Representative Conditions for Diazepine Core Synthesis
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Carbonyldiimidazole | DMF | 80°C | 72 | |
| Amidinoium salt/Et3N | CH2Cl2 | 0–5°C | 60 |
Triazole Ring Annulation
The triazolo[1,5-a] moiety is introduced via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A two-step sequence involving:
-
Azide Formation : Treatment of the diazepine intermediate with sodium azide and a halogenating agent (e.g., PCl3) to install an azide group.
-
Cycloaddition : Reaction with a terminal alkyne (e.g., propargyl alcohol) under Cu(I) catalysis to form the triazole ring .
Critical Parameters :
-
Cu(I) sources (e.g., CuBr, 5–10 mol%) in THF at 60°C optimize regioselectivity.
-
Microwave-assisted conditions reduce reaction times from 24 h to 1 h .
Side-Chain Functionalization
The pyrrolidinylethoxymethyl group is appended via nucleophilic substitution or Mitsunobu reaction. Key steps include:
-
Chloromethylation : Treating the triazolo-diazepine with formaldehyde and HCl gas to generate a chloromethyl intermediate.
-
Alkylation : Reacting the chloromethyl derivative with 2-(pyrrolidin-1-yl)ethanol in the presence of NaH or K2CO3 .
Yield Optimization :
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
-
Elevated temperatures (80–100°C) drive the reaction to completion within 6–8 h .
Table 2: Side-Chain Coupling Efficiency
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 80°C | 6 | 68 |
| K2CO3 | DMSO | 100°C | 8 | 75 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Advanced characterization employs:
-
NMR : 1H NMR confirms the integration of pyrrolidinyl (δ 2.5–3.0 ppm) and triazole (δ 7.8–8.2 ppm) protons.
-
HRMS : Molecular ion peaks align with theoretical m/z values (±2 ppm) .
Scalability and Industrial Adaptations
Kilogram-scale production utilizes continuous-flow reactors for diazepine cyclization, achieving 85% yield with reduced solvent waste . Patent data highlight the use of immobilized Cu catalysts for triazole formation, enabling catalyst recycling and cost efficiency .
Q & A
Q. How can this compound be engineered for multi-target ligand applications?
- Methodological Answer :
- Fragment-Based Design : Combine triazole (kinase binding) and diazepine (GABAergic motifs) pharmacophores .
- Dynamic Combinatorial Chemistry : Use reversible imine bonds to screen for adaptive binding to multiple targets .
- In Silico Polypharmacology : Apply SEA (Similarity Ensemble Approach) to predict off-target affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
